Dibenzocycloocta-1,5-diene
Overview
Description
Synthesis Analysis
The synthesis of dibenzocycloocta-1,5-diene and its derivatives involves several key methods. One approach describes the efficient synthesis of dibenzocyclooctadienediyne, a related compound, utilizing commercially available reagents, achieving overall yields of 41% and 43% (Chaffins, Brettreich, & Wudl, 2002). Another study outlines the conformational analysis of 1,5-cyclooctadiene rings, including dibenzo derivatives, using force-field calculations to interpret experimental data and highlight the differences between the parent diene and the dibenzo derivative (Allinger & Sprague, 1975).
Molecular Structure Analysis
The structural characterization of dibenzocycloocta-1,5-diene derivatives reveals intricate details about their molecular geometry. For instance, the synthesis and structural elucidation of quinquedentate macrocyclic ligands derived from dibenzocyclooctadiene showcase complex molecular architectures (Henrick & Tasker, 1981). Additionally, X-ray crystallography has been employed to determine the structure of metal π-complexes of cyclooctatetraenes, offering insights into the coordination environment and bonding configurations (Mak, Wong, Sze, & Book, 1983).
Chemical Reactions and Properties
Dibenzocycloocta-1,5-diene undergoes various chemical reactions, highlighting its reactivity and potential utility in synthetic chemistry. Studies have explored its participation in Diels-Alder reactions, demonstrating the compound's versatility as a diene component in synthesizing complex molecular structures (Camps, Luque, Orozco, Pérez, & Vázquez, 1996). The electrochemical reduction of sym-dibenzocyclooctatetraene and related compounds has been investigated, providing valuable data on their electrochemical behavior and the effects of structural modifications on reduction potentials (Kojima, Bard, Wong, & Sondheimer, 1976).
Scientific Research Applications
- Specific Scientific Field: Materials Science and Engineering
- Summary of the Application: Dibenzocycloocta-1,5-diene (DBCOD) is a rigid-flexible-rigid organic moiety that mimics biological systems and lends itself to low-energy switching . It has potential applications in technologies like biomanipulators, controlled drug release, regenerative medicine, adaptive architectural systems, soft robotics, deployable structures, and memory and logic devices .
- Methods of Application or Experimental Procedures: The conformational change of DBCOD from its “Boat” to “Chair” conformation requires an activation energy of 42 kJ/mol, which is substantially lower than those of existing submolecular shape-changing units . Intramolecular hydrogen bonding can stabilize the “Boat” conformation, whereas electron repulsive interaction from opposing ester substituents favors the “Chair” conformation .
- Results or Outcomes: Experimental data corroborated by theoretical calculations demonstrate that intramolecular hydrogen bonding can stabilize the “Boat” conformation, spiking the temperature at which “Boat” and “Chair” can readily interchange from -60 to 60 °C . This low-energy-driven DBCOD conformational interconversion is expected to enable biological and materials applications, hitherto unattainable .
Future Directions
DBCOD has potential applications in low-energy-driven stimuli-responsive systems . Its unique conformational change mechanism could be particularly beneficial for systems that would incur damage under high-energy stimuli . This work has laid the basis to construct systems for low-energy-driven stimuli-responsive applications .
properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQPMHABIFETBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308658 | |
Record name | Dibenzocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzocycloocta-1,5-diene | |
CAS RN |
1460-59-9 | |
Record name | Cyclo-di-o-xylylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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